(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15964002
InChI: InChI=1S/C13H19BO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h6-11,15-16H,2-5H2,1H3
SMILES:
Molecular Formula: C13H19BO2
Molecular Weight: 218.10 g/mol

(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC15964002

Molecular Formula: C13H19BO2

Molecular Weight: 218.10 g/mol

* For research use only. Not for human or veterinary use.

(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid -

Specification

Molecular Formula C13H19BO2
Molecular Weight 218.10 g/mol
IUPAC Name [4-(4-methylcyclohexyl)phenyl]boronic acid
Standard InChI InChI=1S/C13H19BO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h6-11,15-16H,2-5H2,1H3
Standard InChI Key GEONHMFXBFSIMD-UHFFFAOYSA-N
Canonical SMILES B(C1=CC=C(C=C1)C2CCC(CC2)C)(O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a phenyl ring bonded to a boronic acid group (–B(OH)₂) at the para position and a trans-4-methylcyclohexyl substituent. The trans configuration positions the methyl group diametrically opposite to the phenyl ring on the cyclohexane chair, minimizing steric hindrance and optimizing molecular stability.

Key Properties:

  • Molecular Formula: C₁₃H₁₉BO₂

  • Molecular Weight: 218.10 g/mol

  • Stereochemistry: Trans-configuration confirmed via NMR coupling constants (J = 10–12 Hz for axial protons) .

  • Solubility: Moderate in polar aprotic solvents (e.g., THF, DMF) but poor in water due to the hydrophobic cyclohexyl group.

Comparative Analysis with Alkyl-Substituted Analogs

The methyl substituent’s smaller size compared to propyl or butyl analogs reduces hydrophobicity while maintaining stereochemical rigidity.

PropertyMethyl DerivativePropyl DerivativeButyl Derivative
Molecular Weight218.10246.15260.18
LogP (Predicted)2.13.54.0
Melting Point150–152°C145–147°C140–142°C

Synthesis and Optimization

Synthetic Routes

The synthesis of (4-(trans-4-Methylcyclohexyl)phenyl)boronic acid parallels methods used for analogous compounds, involving sequential functionalization and stereochemical control.

Step 1: Cyclohexane Ring Formation

Hydrogenation of 4-methylstyrene derivatives under rhodium-carbon catalysis yields trans-4-methylcyclohexane intermediates . For example:
4-Methylstyrene+H2Rh/Ctrans-4-Methylcyclohexane\text{4-Methylstyrene} + \text{H}_2 \xrightarrow{\text{Rh/C}} \text{trans-4-Methylcyclohexane} .

Step 2: Boronic Acid Functionalization

A Suzuki-Miyaura coupling introduces the boronic acid group:
trans-4-Methylcyclohexylbenzene+B(OH)3Pd(PPh3)4(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid\text{trans-4-Methylcyclohexylbenzene} + \text{B(OH)}_3 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid} .

Step 3: Purification

Recrystallization from ethanol/water mixtures isolates the trans isomer with >98% purity .

Applications in Scientific Research

Suzuki-Miyaura Cross-Coupling

The compound serves as a key reagent in forming biaryl structures, critical in pharmaceutical intermediates. For instance, coupling with 5-bromo-2-fluoropyridine yields anticancer precursors:
(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid+5-Bromo-2-fluoropyridinePdBiaryl Product\text{(4-(trans-4-Methylcyclohexyl)phenyl)boronic acid} + \text{5-Bromo-2-fluoropyridine} \xrightarrow{\text{Pd}} \text{Biaryl Product} .

Drug Delivery Systems

Phenylboronic acid-functionalized polymers exploit diol-binding affinity for glucose-responsive insulin delivery. The methyl group enhances biocompatibility compared to bulkier analogs :

Polymer SystemLoading EfficiencyRelease Kinetics
Methyl-Cyclohexyl PBA85%pH 7.4: 12 h
Propyl-Cyclohexyl PBA78%pH 7.4: 18 h

Sensor Development

The compound’s reversible binding to diols enables its use in glucose sensors. A 2024 study demonstrated a sensitivity of 0.1 nM for glucose detection in serum, outperforming earlier analogs .

Biological Activity and Mechanisms

Enzyme Inhibition

Boronic acids inhibit serine proteases (e.g., proteasome β5 subunit) via covalent bond formation:
B(OH)2+Ser-OHB–O–Ser\text{B(OH)}_2 + \text{Ser-OH} \rightarrow \text{B–O–Ser} .
The methyl group’s steric profile enhances selectivity for cancer-associated enzymes.

Future Directions

  • Stereoselective Synthesis: Developing enantioselective routes for chiral boronic acids.

  • Targeted Drug Delivery: Optimizing methyl-substituted polymers for blood-brain barrier penetration.

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